(3-Ethylphenyl)thioharnstoff

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

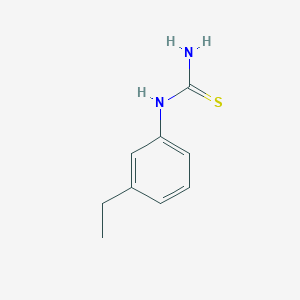

“(3-Ethylphenyl)thiourea” is a chemical compound with the CAS Number: 901375-61-9 . Its molecular weight is 180.27 .

Synthesis Analysis

Thiourea derivatives, including “(3-Ethylphenyl)thiourea”, are synthesized by the reaction of various anilines with CS2 . Thiourea was first synthesized in 1873 by the Polish chemist Marceli Nencki as the first urea analogue characterized by the replacement of the oxygen atom with a sulfur atom .

Molecular Structure Analysis

The molecular structure of “(3-Ethylphenyl)thiourea” is represented by the InChI Code: 1S/C9H12N2S/c1-2-7-4-3-5-8(6-7)11-9(10)12/h3-6H,2H2,1H3,(H3,10,11,12) . Thiourea derivatives are attractive model compounds for studies in solid-state chemistry due to their tendency for the formation of intra- and intermolecular hydrogen bonding .

Chemical Reactions Analysis

Thiourea derivatives have applications in numerous fields such as organic synthesis and pharmaceutical industries . They are used as intermediates in several organic synthetic reactions .

Physical And Chemical Properties Analysis

“(3-Ethylphenyl)thiourea” has a melting point of 82-83°C . Its physical state is solid .

Wissenschaftliche Forschungsanwendungen

Biologische Anwendungen

Thiharnstoff und seine Derivate, einschließlich "(3-Ethylphenyl)thioharnstoff", sind zu einem wichtigen Schwerpunkt im Bereich der organischen Synthese geworden und haben aufgrund ihrer vielfältigen biologischen Anwendungen Aufmerksamkeit erregt . Dazu gehören:

- Antibakteriell: Es wurde festgestellt, dass Thioharnstoffderivate antibakterielle Eigenschaften besitzen .

- Antioxidativ: Sie zeigen auch antioxidative Eigenschaften, die zur Neutralisierung schädlicher freier Radikale beitragen können .

- Krebshemmend: Einige Thioharnstoffderivate haben ein Potenzial in der Krebsbehandlung gezeigt .

- Entzündungshemmend: Sie haben entzündungshemmende Eigenschaften, die zur Reduzierung von Entzündungen beitragen können .

- Anti-Alzheimer: Bestimmte Thioharnstoffderivate haben sich bei der Behandlung der Alzheimer-Krankheit als vielversprechend erwiesen .

- Anti-Tuberkulose: Es wurde festgestellt, dass sie antituberkulose Eigenschaften besitzen .

- Malariahemmend: Einige Thioharnstoffderivate haben antimalaria Eigenschaften .

Organische Synthese

Thiharnstoff ermöglicht die Synthese einer breiten Palette von Kernstrukturen mit unterschiedlichen Funktionalitäten und Eigenschaften . Es hat eine breite Palette von Anwendungen in organischen Synthesereaktionen als Zwischenprodukte und ist daher eine unglaublich vielseitige Verbindung .

Materialchemie

Thiharnstoff wird in vielen kommerziellen Produkten wie fotografischen Filmen, Farbstoffen, Elastomeren, Kunststoffen und Textilien verwendet .

Katalyse

Thiharnstoffderivate wurden als Katalysatoren in verschiedenen chemischen Reaktionen eingesetzt .

Koordinationschemie

Das charakteristische Vorhandensein von harten und weichen Donorstellen macht Acylthioharnstoffe zur Tendenz, als vielseitige Liganden zu fungieren, wodurch eine Vielzahl von Metallkomplexen entsteht, die Acylthioharnstoff als zentralen Liganden enthalten .

Arzneimittelentwicklung

Thiharnstoffderivate wurden umfassend auf ihr beträchtliches Potenzial in einer Reihe von Anwendungen untersucht, die sich über biologische Aktivitäten, Materialchemie, Katalyse und darüber hinaus erstrecken .

Wirkmechanismus

Target of Action

(3-Ethylphenyl)thiourea, like other thiourea derivatives, has been found to target various molecular pathways involved in the development of diseases such as cancer . These pathways limit angiogenesis and alter cancer cell signaling pathways . Thiourea derivatives have also been screened for in vitro inhibition of α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) enzymes .

Mode of Action

It is known that thiourea derivatives interact with their targets, leading to changes in the function of these targets . For example, they can inhibit the activity of enzymes such as α-amylase, α-glucosidase, AChE, and BuChE .

Biochemical Pathways

Thiourea derivatives affect various biochemical pathways. They have been found to have diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties .

Pharmacokinetics

A study on thiourea-based antivirals, which are similar compounds, found that they exhibit characteristics similar to those of conventional drugs when evaluated in terms of pharmacokinetics, drug-likeness, and medicinal chemistry . The study also developed a method for quantifying these compounds using nano liquid chromatography tandem mass spectrometry (nLC-MS/MS) .

Result of Action

The result of the action of (3-Ethylphenyl)thiourea is likely to be similar to that of other thiourea derivatives. These compounds have been found to have antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial effects . They have also been found to inhibit the activity of enzymes such as α-amylase, α-glucosidase, AChE, and BuChE .

Safety and Hazards

Zukünftige Richtungen

Thiourea and its derivatives, including “(3-Ethylphenyl)thiourea”, constitute a common framework of a variety of drugs and bioactive compounds endowed with a broad range of therapeutic and pharmacological properties . They have potential applications in anti-viral, anti-convulsant, anti-inflammatory, anti-microbial, and anti-tumor effects . Therefore, there is a lot of potential for future research and development in this area.

Biochemische Analyse

Biochemical Properties

Thiourea and its derivatives, including (3-Ethylphenyl)thiourea, have been recognized for their diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties

Cellular Effects

Thiourea derivatives have been noted for their diverse biological applications, suggesting they may have significant effects on various types of cells and cellular processes .

Molecular Mechanism

The molecular mechanism of action of (3-Ethylphenyl)thiourea is not explicitly detailed in the available literature. It is known that thiourea and its derivatives can undergo oxidation at sulfur, followed by reactions in which the sulfur moiety is separated from the rest of the molecule .

Dosage Effects in Animal Models

The effects of different dosages of (3-Ethylphenyl)thiourea in animal models are not explicitly detailed in the available literature. It is known that thiourea and some monosubstituted thioureas are toxic and tumorogenic .

Metabolic Pathways

The metabolic pathways that (3-Ethylphenyl)thiourea is involved in are not explicitly detailed in the available literature. It is known that the biological activity of thioureas is due to oxidation at sulfur followed by reactions in which the sulfur moiety is separated from the rest of the molecule .

Eigenschaften

IUPAC Name |

(3-ethylphenyl)thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2S/c1-2-7-4-3-5-8(6-7)11-9(10)12/h3-6H,2H2,1H3,(H3,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNHWAKASGNKIDD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

901375-61-9 |

Source

|

| Record name | (3-ethylphenyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxy-3-tosylquinolin-4-amine](/img/structure/B2354118.png)

![N-(1,3-benzodioxol-5-yl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2354120.png)

![N-[3-(Trifluoromethyl)benzyl]oxetan-3-amine](/img/structure/B2354121.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2354123.png)

![1-[(4-methylphenyl)methyl]-4-nitro-1H-imidazole](/img/structure/B2354130.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(methylthio)benzamide](/img/structure/B2354131.png)

![N'-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]benzenecarbohydrazide](/img/structure/B2354135.png)